molecular formula C16H17F B12629366 2-Butyl-4-fluoro-1,1'-biphenyl CAS No. 920276-46-6

2-Butyl-4-fluoro-1,1'-biphenyl

Cat. No.: B12629366
CAS No.: 920276-46-6
M. Wt: 228.30 g/mol
InChI Key: ZEOPPLYWSNGUDQ-UHFFFAOYSA-N
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Description

2-Butyl-4-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a butyl group at the second position and a fluorine atom at the fourth position on one of the benzene rings makes this compound unique. Biphenyl derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-fluoro-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. For example, 2-fluoro-4-bromobiphenyl can be reacted with butylboronic acid under Suzuki–Miyaura conditions to yield 2-Butyl-4-fluoro-1,1’-biphenyl .

Industrial Production Methods: Industrial production of 2-Butyl-4-fluoro-1,1’-biphenyl typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butyl-4-fluoro-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-4-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Butyl-4-fluoro-1,1’-biphenyl is unique due to the presence of both the butyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological properties. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs .

Properties

CAS No.

920276-46-6

Molecular Formula

C16H17F

Molecular Weight

228.30 g/mol

IUPAC Name

2-butyl-4-fluoro-1-phenylbenzene

InChI

InChI=1S/C16H17F/c1-2-3-7-14-12-15(17)10-11-16(14)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7H2,1H3

InChI Key

ZEOPPLYWSNGUDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=C1)F)C2=CC=CC=C2

Origin of Product

United States

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